4-Benzyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-Benzyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse reactivity and are used as intermediates in the synthesis of various biologically active compounds. The structure of 4-Benzyloxazol-5(4H)-one consists of a five-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyloxazol-5(4H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolone ring into other heterocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized to create complex molecules with potential biological activity.
Scientific Research Applications
4-Benzyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of amino acids, β-lactams, and other heterocyclic compounds.
Biology: The compound is studied for its potential as a building block in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyloxazol-5(4H)-one involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of both oxygen and nitrogen atoms in the ring structure allows for diverse reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxazol-5(4H)-one: Lacks the benzyl group, leading to different reactivity and applications.
4-Methyloxazol-5(4H)-one: Contains a methyl group instead of a benzyl group, affecting its chemical properties.
4-Phenyloxazol-5(4H)-one:
Uniqueness
4-Benzyloxazol-5(4H)-one is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other oxazolone derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Biological Activity
4-Benzyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxazolone family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. For instance, one method includes the reaction of benzylamine with isocyanates or carboxylic acids under controlled conditions to yield the oxazolone structure. The yield of this synthesis can reach up to 94% in optimized conditions .
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans. In vitro studies have shown that this compound can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented, demonstrating its potential as an antimicrobial agent .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects. Studies have demonstrated its ability to inhibit lipoxygenase (LOX) activity, which is crucial in mediating inflammatory responses. The compound exhibited an IC50 value of approximately 41 μM in inhibiting LOX activity .
Cytotoxicity
Cytotoxicity assessments reveal that while this compound shows promising biological activities, it also demonstrates varying levels of toxicity depending on the concentration and cell type. For example, in assays using human cancer cell lines, moderate cytotoxic effects were observed at higher concentrations .
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 30 |
A549 | 20 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Antioxidant Properties : It has demonstrated significant antioxidant activity by scavenging free radicals and preventing lipid peroxidation .
- Binding Affinity : Molecular docking studies suggest that the compound interacts with target proteins through non-covalent interactions, enhancing its bioactivity against specific enzymes like acetylcholinesterase (AChE) .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains and found it to be particularly effective against Staphylococcus aureus, suggesting its potential use in treating skin infections .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, demonstrating significant inhibition of paw edema in animal models when administered at therapeutic doses .
Properties
CAS No. |
56390-21-7 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-benzyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
RXZMAUPDPLZWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC=N2 |
Origin of Product |
United States |
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